molecular formula C20H18ClN3O4 B11522905 ethyl (3E)-3-[2-(3-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylprolinate

ethyl (3E)-3-[2-(3-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylprolinate

Cat. No.: B11522905
M. Wt: 399.8 g/mol
InChI Key: QPHUIARYXQDTIZ-QJOMJCCJSA-N
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Description

ETHYL (3E)-3-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (3E)-3-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE typically involves the condensation of an appropriate hydrazine derivative with a carbonyl compound. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reagents and conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

ETHYL (3E)-3-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

ETHYL (3E)-3-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.

    Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ETHYL (3E)-3-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to exert its effects.

    Pathways Involved: The compound may modulate signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (3E)-3-[2-(3-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE
  • ETHYL (3E)-3-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE

Uniqueness

ETHYL (3E)-3-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-2-METHYL-4,5-DIOXO-1-PHENYLPYRROLIDINE-2-CARBOXYLATE is unique due to the presence of the 3-chlorophenyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

ethyl (3E)-3-[(3-chlorophenyl)hydrazinylidene]-2-methyl-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C20H18ClN3O4/c1-3-28-19(27)20(2)17(23-22-14-9-7-8-13(21)12-14)16(25)18(26)24(20)15-10-5-4-6-11-15/h4-12,22H,3H2,1-2H3/b23-17-

InChI Key

QPHUIARYXQDTIZ-QJOMJCCJSA-N

Isomeric SMILES

CCOC(=O)C1(/C(=N\NC2=CC(=CC=C2)Cl)/C(=O)C(=O)N1C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1(C(=NNC2=CC(=CC=C2)Cl)C(=O)C(=O)N1C3=CC=CC=C3)C

Origin of Product

United States

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